2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel-
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Overview
Description
2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly in the presence of halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, benzopyran derivatives are known for their antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities.
Industry
Industrially, benzopyran derivatives may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- involves its interaction with various molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes such as cell signaling, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its fragrant properties and use in perfumes.
Flavonoids: A large class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.
Chromones: Another class of benzopyran derivatives with potential therapeutic applications.
Uniqueness
The uniqueness of 2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- lies in its specific structural features, which may confer distinct biological activities and reactivity compared to other benzopyran derivatives.
Properties
CAS No. |
40281-89-8 |
---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(1R,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m1/s1 |
InChI Key |
ZUJMMGHIYSAEOU-IUODEOHRSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origin of Product |
United States |
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